molecular formula C23H23N3O4S2 B3288333 N-(4-(1-(phenylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851781-19-6

N-(4-(1-(phenylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B3288333
CAS No.: 851781-19-6
M. Wt: 469.6 g/mol
InChI Key: FCONVELMHVQUTR-UHFFFAOYSA-N
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Description

N-(4-(1-(Phenylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-based sulfonamide derivative characterized by a phenylsulfonyl group at the pyrazole N1 position and an o-tolyl substituent at the C5 position of the dihydropyrazole ring. Recent molecular docking studies identified this compound as a promising antiviral candidate against monkeypox virus (MPXV), with strong binding affinity to viral proteins such as DNA polymerase (DPol) and A42R . Structural analysis tools like SHELXL and ORTEP-3 have been instrumental in elucidating its crystallographic properties .

Properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-17-8-6-7-11-21(17)23-16-22(18-12-14-19(15-13-18)25-31(2,27)28)24-26(23)32(29,30)20-9-4-3-5-10-20/h3-15,23,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCONVELMHVQUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1-(phenylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including sulfonamide and pyrazole moieties, which are known to influence its biological activity. The presence of a phenyl group and an o-tolyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

C19H22N4O4S2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4\text{S}_2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases.

  • Cyclooxygenase Inhibition : Similar compounds have been shown to act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Cancer Cell Proliferation : Research indicates that sulfonamide derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Antitumor Activity

A study conducted on similar pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 2.38 µM to 14.74 µM, indicating varying levels of potency depending on the specific structural modifications .

CompoundIC50 (µM)Cell Line
5m2.38SISO
5k3.42SISO
5e14.74SISO

Anti-inflammatory Effects

In vitro studies have shown that compounds similar to this compound exhibit significant inhibition of COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators .

Pharmacological Applications

Given its biological activity, this compound may have potential applications in treating inflammatory diseases and certain types of cancer. Further exploration into its pharmacokinetics and toxicity profiles is necessary to evaluate its clinical viability.

Scientific Research Applications

Biological Activities

3.1 Antitumor Activity

Research indicates that compounds similar to N-(4-(1-(phenylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant antitumor properties. For example, related sulfonamide derivatives have shown IC50 values ranging from 2.38 to 8.13 µM against various cancer cell lines, indicating potent cytotoxic effects . The mechanism often involves the induction of apoptosis in tumor cells.

3.2 Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit certain enzymes involved in the inflammatory process. Studies suggest that the incorporation of specific substituents enhances these properties, making compounds like this compound promising candidates for further development in treating inflammatory diseases .

3.3 Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties against a range of bacteria and fungi. The presence of the sulfonamide moiety is critical for this activity, as it interferes with bacterial folic acid synthesis, a vital process for bacterial growth and replication .

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
This compoundAntitumor2.38 µM
Related sulfonamide derivativesAnti-inflammatoryNot specified
Similar pyrazole compoundsAntimicrobialVaries by strain

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituent variations, and biological activities. Below is a detailed comparison:

Pyrazole Derivatives with Aromatic Substitutions
Compound Name / ID Core Structure Key Substituents Melting Point (°C) NMR Features (¹H, δ ppm) Biological Activity / Applications Source
Target Compound 4,5-dihydro-1H-pyrazole Phenylsulfonyl, o-tolyl, methanesulfonamide Not reported Not available Antiviral (MPXV DPol/A42R docking score)
N-(4-(1,5-bis(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-7-chloroquinolin-4-amine (22) 4,5-dihydro-1H-pyrazole 4-Chlorophenyl, quinolin-4-amine >300 3.19 (dd), 3.97 (dd), 5.59 (dd) Antimalarial (potential)
N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4af) Pyrano-pyrazole 4-Methoxyphenyl, cyanide, tosyl 69.0–70.4 7.50–7.42 (m, 4H), 7.41–7.35 (m, 3H) Not reported
Sulfentrazone 4,5-dihydro-1H-triazole Difluoromethyl, dichlorophenyl Not reported Regulatory tolerance: 0.05–0.40 ppm Herbicide (soybean, asparagus)

Key Observations :

  • Substituent Impact : The target compound’s o-tolyl group enhances lipophilicity compared to the 4-chlorophenyl groups in compound 22 . This may improve membrane permeability but reduce solubility.
  • Biological Activity : Unlike sulfentrazone (a herbicide), the target compound’s methanesulfonamide and phenylsulfonyl groups facilitate protein binding, as evidenced by its antiviral docking scores .
  • Thermal Stability : Pyrazole derivatives with rigid aromatic systems (e.g., 22 ) exhibit higher melting points (>300°C), suggesting stronger intermolecular interactions than the target compound’s flexible dihydropyrazole core .
Methanesulfonamide-Containing Derivatives
Compound Name / ID Core Structure Key Features Molecular Weight Applications Source
Target Compound Dihydropyrazole Dual sulfonamide groups (phenyl + methyl) ~527.6 g/mol Antiviral candidate
BD00799428 Imidazo[4,5-c]quinoline Methanesulfonamide, butyl linker 369.5 g/mol Kinase inhibition (potential)
Sulfentrazone Metabolite (HMS) Dihydrotriazole Hydroxymethyl, methanesulfonamide ~414.3 g/mol Herbicide residue

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (~527.6 g/mol) compared to BD00799428 (~369.5 g/mol) may limit bioavailability but enhance target specificity .
  • Regulatory Data : Sulfentrazone’s metabolites (e.g., HMS) have established tolerance limits (0.05–0.40 ppm) in crops, highlighting the environmental persistence of methanesulfonamide groups .

Research Findings and Implications

Antiviral Activity

The target compound demonstrated strong docking scores against MPXV proteins, outperforming analogs like Dorsilurin K and Mangostin in silico . Its phenylsulfonyl group likely engages in π-π stacking with viral polymerase residues, while the methanesulfonamide forms hydrogen bonds.

Q & A

Q. What are the recommended synthetic routes for N-(4-(1-(phenylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

Methodological Answer: The synthesis typically involves multi-step processes:

Core Pyrazole Formation: Reacting substituted hydrazines with α,β-unsaturated ketones via cyclocondensation to form the dihydropyrazole core. For example, 1,3-diarylprop-2-en-1-one derivatives can react with phenylsulfonylhydrazine under reflux in ethanol .

Sulfonylation: Introducing the methanesulfonamide group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity.

Key Optimization Parameters:

  • Temperature control during cyclocondensation (60–80°C) to avoid side reactions.
  • Stoichiometric excess of sulfonylating agents (1.2–1.5 equivalents) to ensure complete substitution.

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Crystallization: Grow crystals via slow evaporation of a saturated solution in DCM/hexane (1:2) .

Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–295 K.

Structure Refinement: Employ SHELXL for refinement, applying anisotropic displacement parameters and resolving disorder with PART instructions .
Example Metrics from Similar Compounds:

ParameterValue (Example)Source
Space groupP21/c
Unit cell (Å, °)a=6.5449, b=26.1030
R-factor<0.06

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of the pyrazole ring (e.g., δ 3.2–3.8 ppm for diastereotopic CH2 protons) .
  • IR Spectroscopy: Identify sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ calculated for C24H23N3O4S2: 510.11) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for structurally similar analogs?

Methodological Answer: Discrepancies (e.g., bond length variations or space group differences) require:

Validation: Cross-check data with independent refinements using Olex2 or PLATON .

Twinned Data Analysis: Apply TwinRotMat or CELL_NOW for non-merohedral twinning .

Comparative Studies: Analyze isostructural analogs (e.g., fluorophenyl vs. o-tolyl derivatives) to identify substituent effects on packing .

Q. What strategies enhance the compound’s pharmacological activity against viral targets?

Methodological Answer: Based on docking studies (e.g., against monkeypox A42R protein):

Scaffold Modification: Introduce electron-withdrawing groups (e.g., -CF3) at the o-tolyl position to improve binding affinity via hydrophobic interactions .

Sulfonamide Optimization: Replace methanesulfonamide with arylsulfonamides to exploit π-π stacking with His124 residues .
Activity Data (Example):

ModificationDocking Score (kcal/mol)Target
Parent Compound-9.2A42R Polymerase
-CF3 Analog-10.5A42R Polymerase

Q. How to design analogs with improved selectivity for cancer-associated carbonic anhydrases (CA IX/XII)?

Methodological Answer:

Pharmacophore Hybridization: Combine pyrazole-sulfonamide motifs with phenolic groups (e.g., 4-hydroxyphenyl) to target CA active sites .

Molecular Dynamics (MD): Simulate binding modes (e.g., 50 ns MD runs in GROMACS) to assess stability of key hydrogen bonds (e.g., with Thr200) .
Key Findings:

  • Analogues with para-hydroxyl groups show 10-fold selectivity for CA IX over CA II .

Q. How to address low solubility in aqueous media during in vitro assays?

Methodological Answer:

Co-solvent Systems: Use DMSO/PBS (≤1% DMSO) for stock solutions.

Prodrug Design: Introduce phosphate esters at the sulfonamide group, which hydrolyze in vivo .

Nanoformulation: Encapsulate in PLGA nanoparticles (e.g., 150 nm size, PDI <0.1) to enhance bioavailability .

Data Contradiction Analysis

Q. Why do similar pyrazole derivatives exhibit divergent biological activities despite structural homology?

Methodological Answer:

  • Steric Effects: Ortho-substituents (e.g., o-tolyl vs. p-fluorophenyl) alter binding pocket accessibility.
  • Electronic Effects: Electron-donating groups (e.g., -OCH3) reduce sulfonamide acidity, weakening enzyme interactions .
    Case Study:
SubstituentIC50 (CA IX, nM)Source
o-Tolyl48
p-Fluorophenyl120

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(1-(phenylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Reactant of Route 2
N-(4-(1-(phenylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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